molecular formula C8H8FNO4S B1346770 5-Fluoro-2-(methylsulfonamido)benzoic acid CAS No. 1016788-23-0

5-Fluoro-2-(methylsulfonamido)benzoic acid

Cat. No. B1346770
M. Wt: 233.22 g/mol
InChI Key: QDIQHFNTURTELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(methylsulfonamido)benzoic acid is a specialty chemical1. It has a molecular formula of C8H7FO4S2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.



Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(methylsulfonamido)benzoic acid consists of a benzoic acid core with a fluorine atom and a methylsulfonamido group attached to the benzene ring2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 5-Fluoro-2-(methylsulfonamido)benzoic acid. However, as a benzoic acid derivative, it may participate in reactions typical for carboxylic acids, such as esterification or reactions with bases.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(methylsulfonamido)benzoic acid are not fully detailed in the available resources. However, it’s known that its molecular weight is 218.212.


Scientific Research Applications

Hypoglycemic Properties

5-Fluoro-2-(methylsulfonamido)benzoic acid, as part of a series of hypoglycemic benzoic acid derivatives, demonstrates significant activity in regulating blood sugar levels. The compound's efficacy in this field was highlighted in a study exploring structure-activity relationships among various benzoic acid derivatives, showing notable potential for treating type 2 diabetes (Grell et al., 1998).

Electrochemical Properties

Research has delved into the electrochemical behavior of substituted benzoic acids, including 5-Fluoro-2-(methylsulfonamido)benzoic acid, in specific environments like fluorosulfuric acid. These studies are crucial for understanding the compound's reactivity and potential applications in various electrochemical processes (Rudenko et al., 1983).

Herbicidal Activity

Modifications in the chemical structure of benzoic acid derivatives, including the incorporation of fluorine atoms, have been shown to significantly alter herbicidal properties. Compounds like 5-Fluoro-2-(methylsulfonamido)benzoic acid have been investigated for their effectiveness in weed control, highlighting their potential in agricultural applications (Hamprecht et al., 2004).

Aromatic Metabolite Detection

Studies have employed fluorinated compounds like 5-Fluoro-2-(methylsulfonamido)benzoic acid to detect aromatic metabolites in various environments. This approach is particularly useful in understanding complex biochemical pathways and environmental interactions (Londry & Fedorak, 1993).

Na+/H+ Antiporter Inhibition

Research has demonstrated that derivatives of 5-Fluoro-2-(methylsulfonamido)benzoic acid can act as inhibitors of the Na+/H+ exchanger. This property is significant for therapeutic applications, particularly in the treatment of acute myocardial infarction, highlighting the compound's relevance in medical research (Baumgarth et al., 1997).

Synthesis of Fluorinated Compounds

The compound has been used in the synthesis of various fluorinated compounds, demonstrating its versatility and utility in organic chemistry. This includes the production of sulfone and sulfonamide derivatives,which are essential for the development of new pharmaceuticals and materials (Perlow et al., 2007).

Drug Resistance Studies

5-Fluoro-2-(methylsulfonamido)benzoic acid has been investigated in the context of drug resistance, particularly in relation to cancer treatments. Studies have shown that certain derivatives can confer resistance to drugs like 5-fluorouracil, which is critical for understanding and overcoming drug resistance mechanisms in cancer therapy (Pratt et al., 2005).

Phase I Metabolism Studies

The compound has been part of studies analyzing phase I metabolism, particularly in the context of its interaction with serotonin and dopamine receptors. Such research is pivotal in drug development, providing insights into the metabolic stability and biotransformation pathways of potential therapeutic agents (Kubowicz-Kwaoeny et al., 2019).

Antimicrobial and Antitubercular Agents

Research into derivatives of 5-Fluoro-2-(methylsulfonamido)benzoic acid includes their potential as antimicrobial and antitubercular agents. Docking simulations and laboratory assessments have been conducted to evaluate these compounds for their effectiveness against various microbial strains, indicating their potential in combating infectious diseases (Shingare et al., 2022).

Safety And Hazards

While specific safety data for 5-Fluoro-2-(methylsulfonamido)benzoic acid is not available, it’s generally advisable to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area3.


Future Directions

The future directions for 5-Fluoro-2-(methylsulfonamido)benzoic acid are not clear from the available information. However, given its unique structure, it could potentially be of interest in various areas of research and development4.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

5-fluoro-2-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIQHFNTURTELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methylsulfonamido)benzoic acid

CAS RN

1016788-23-0
Record name 5-fluoro-2-methanesulfonamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MT Pigott - 2018 - tara.tcd.ie
The aetiology of inflammatory bowel disease (IBD) is incompletely understood but it is generally accepted to involve a dysregulated intestinal immune response to commensal …
Number of citations: 0 www.tara.tcd.ie

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